2,3-Dimethyl-4'-methoxybenzophenone
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Overview
Description
2,3-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a member of the benzophenone family, which are known for their ability to absorb ultraviolet (UV) light. This property makes them useful in various applications, particularly in the formulation of sunscreens and other personal care products .
Preparation Methods
The synthesis of 2,3-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation of 2,3-dimethylphenol with 4-methoxybenzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction can be summarized as follows:
2,3-dimethylphenol+4-methoxybenzoyl chlorideAlCl32,3-Dimethyl-4’-methoxybenzophenone
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethyl-4’-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as a UV filter in various chemical formulations to protect against UV radiation.
Biology: The compound’s ability to absorb UV light makes it useful in biological studies involving UV-induced reactions.
Mechanism of Action
The primary mechanism by which 2,3-Dimethyl-4’-methoxybenzophenone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV rays from penetrating the skin and causing damage. This photoprotective action is crucial in sunscreens and other UV-protective products .
Comparison with Similar Compounds
2,3-Dimethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives such as:
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens for its UV-absorbing properties.
2,2’-Dihydroxy-4-methoxybenzophenone: Known for its use in UV-protective coatings and materials.
The uniqueness of 2,3-Dimethyl-4’-methoxybenzophenone lies in its specific substitution pattern, which may offer distinct photoprotective and chemical properties compared to other benzophenone derivatives .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-15(12(11)2)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXOTPOXQIKYKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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